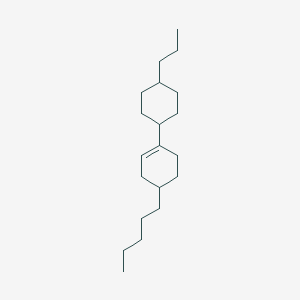
4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene, also known as PCP, is a synthetic dissociative drug that has been widely studied for its effects on the central nervous system. It was first synthesized in 1956 by Parke-Davis Laboratories and was initially used as an anesthetic in veterinary medicine. However, due to its psychoactive properties, it was soon discovered to have potential for recreational use and abuse.
Mécanisme D'action
4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene acts as a non-competitive antagonist of the NMDA receptor, which plays a critical role in the regulation of synaptic plasticity and learning and memory. By blocking the NMDA receptor, 4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene disrupts the normal functioning of the brain and can lead to a range of cognitive and behavioral effects, including hallucinations, delusions, and dissociation.
Effets Biochimiques Et Physiologiques
4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene has a range of biochemical and physiological effects on the body, including changes in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play important roles in the regulation of mood, motivation, and reward.
Avantages Et Limitations Des Expériences En Laboratoire
4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene has several advantages for use in laboratory experiments, including its well-established pharmacological profile and its ability to induce dissociative effects in animals. However, it also has several limitations, including its potential for abuse and its toxicity at high doses.
Orientations Futures
There are several future directions for research on 4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene and other dissociative drugs. One area of interest is the development of novel treatments for addiction and psychiatric disorders that target the NMDA receptor. Another area of interest is the investigation of the long-term effects of dissociative drug use on the brain and behavior, particularly in relation to cognitive function and mental health. Additionally, there is a need for further research on the synthesis and pharmacology of 4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene and related compounds, in order to better understand their effects and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene involves the reaction of cyclohexanone with phenylmagnesium bromide to form a Grignard reagent, which is then reacted with 1-bromo-4-pentylcyclohexane to produce the desired compound. This process involves multiple steps and requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene has been extensively studied for its effects on the brain and behavior. It has been used as a research tool to investigate the role of the N-methyl-D-aspartate (NMDA) receptor in learning and memory, as well as in the development of psychiatric disorders such as schizophrenia and depression. 4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene has also been used to study the effects of dissociative drugs on the brain and behavior, and to explore potential treatments for addiction and other psychiatric disorders.
Propriétés
Numéro CAS |
108067-17-0 |
|---|---|
Nom du produit |
4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene |
Formule moléculaire |
C20H36 |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
4-pentyl-1-(4-propylcyclohexyl)cyclohexene |
InChI |
InChI=1S/C20H36/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h15,17-19H,3-14,16H2,1-2H3 |
Clé InChI |
WHKAMDSYJQSDFE-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(=CC1)C2CCC(CC2)CCC |
SMILES canonique |
CCCCCC1CCC(=CC1)C2CCC(CC2)CCC |
Synonymes |
4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



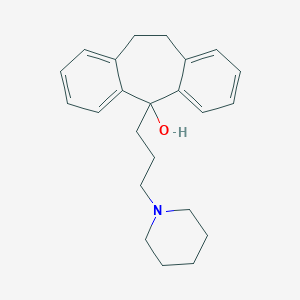

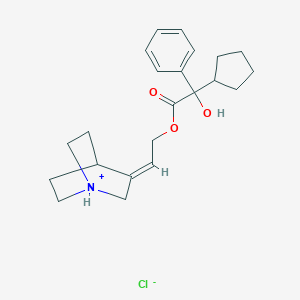

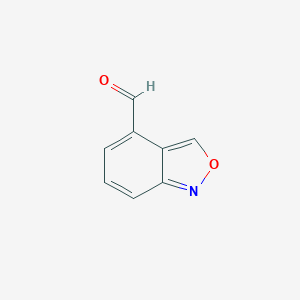
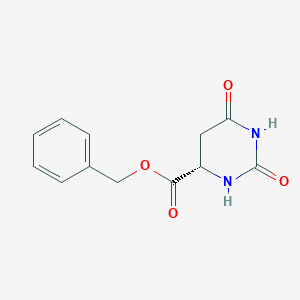
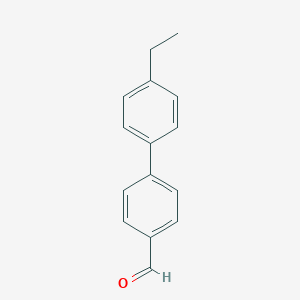
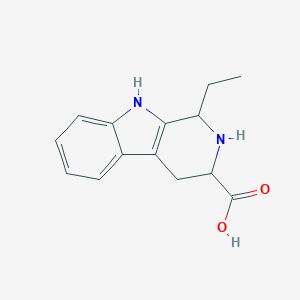


![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)


